molecular formula C19H16ClN3O3 B11160514 N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160514
M. Wt: 369.8 g/mol
InChI Key: MXNQNAGWVNDJDJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, a chlorocyanophenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Attachment of the Chlorocyanophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the cyanophenyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)22-14-3-2-12(10-21)17(20)9-14/h2-7,9,13H,8,11H2,1H3,(H,22,25)

InChI Key

MXNQNAGWVNDJDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C#N)Cl

Origin of Product

United States

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